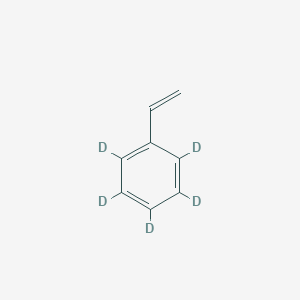

Styrene-2,3,4,5,6-d5

描述

Significance of Isotopic Labeling in Chemical Science

Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to act as tracers. cernobioscience.comcreative-proteomics.com This substitution allows researchers to follow the journey of a molecule through a chemical reaction, a metabolic pathway, or within a complex biological system. cernobioscience.comcreative-proteomics.comstudysmarter.co.uk The key advantage of isotopic labeling lies in the ability to distinguish the labeled molecules from their non-labeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.commusechem.com This distinction is possible because, while chemically similar, isotopes possess different masses, which are detectable by these sensitive instruments. cernobioscience.com Stable isotopes, being non-radioactive, are particularly favored for their safety and suitability in a wide range of studies. studysmarter.co.uk

Role of Deuterium Substitution in Mechanistic and Application-Oriented Research

The substitution of hydrogen with deuterium is a powerful strategy in research for several reasons. One of the most significant is the kinetic isotope effect (KIE), where the rate of a chemical reaction changes when a hydrogen atom involved in a bond-breaking step is replaced by deuterium. scielo.org.mx The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower reaction rate when this bond is cleaved. scielo.org.mx This phenomenon provides invaluable insights into reaction mechanisms, helping to identify the rate-determining step of a reaction. nih.gov

Beyond mechanistic studies, deuterium labeling is crucial in pharmaceutical research to enhance the metabolic stability of drugs. musechem.com By replacing hydrogen atoms at sites prone to metabolic oxidation with deuterium, the drug's breakdown can be slowed, potentially improving its pharmacokinetic profile. musechem.com Furthermore, deuterated compounds serve as excellent internal standards in quantitative analysis, as they behave almost identically to their non-deuterated counterparts during sample preparation and analysis but can be clearly distinguished by mass spectrometry. cernobioscience.com

Specific Focus on Styrene-2,3,4,5,6-d5 (Ring-Deuterated Styrene) within the Deuterated Styrene (B11656) Family

Within the family of deuterated styrenes, this compound, also known as ring-deuterated styrene, holds a special place. In this molecule, all five hydrogen atoms on the phenyl ring are replaced by deuterium atoms. This specific labeling pattern makes it an invaluable tool for a variety of research applications. For instance, it allows for the detailed study of reactions involving the aromatic ring without interference from the vinyl group hydrogens. The synthesis of such specifically deuterated styrenes often involves the transformation of suitably labeled phenylacetic acids. cdnsciencepub.com

The distinct mass of this compound compared to its non-deuterated form allows for precise tracking and quantification in complex mixtures. cernobioscience.com This property is particularly exploited in polymer science and in the investigation of reaction mechanisms where the fate of the aromatic portion of the styrene molecule is of interest. alfa-chemistry.comsci-hub.se

Applications in Scientific Research

The unique characteristics of this compound have led to its widespread use across various scientific disciplines. Its applications are primarily centered on elucidating reaction mechanisms, advancing polymer science, and serving as a reliable internal standard in analytical chemistry.

Mechanistic Studies

The presence of deuterium on the aromatic ring of this compound allows researchers to probe the intricate details of chemical reactions.

By tracking the deuterium labels, chemists can determine whether the aromatic ring is directly involved in a reaction. If the deuterium atoms remain in their original positions throughout the reaction, it suggests the ring is not a reactive site. Conversely, if the deuterium atoms are scrambled or lost, it indicates the participation of the aromatic ring in the reaction mechanism. This approach has been instrumental in understanding various chemical transformations, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The study of hydrogen/deuterium exchange reactions, for instance, provides deep insights into the formation of reaction intermediates. acs.orgnih.gov

While the primary kinetic isotope effect is observed when a C-H/C-D bond is broken in the rate-determining step, secondary kinetic isotope effects can also provide valuable information. In the case of this compound, the deuterium atoms are not directly attached to the reactive vinyl group. However, their presence can still influence the reaction rate through secondary effects, offering subtle clues about the transition state structure. These studies are crucial for optimizing reaction conditions and designing more efficient catalysts. scielo.org.mx

Polymer Science

Deuterated polymers, including those synthesized from this compound, are indispensable tools in polymer science. alfa-chemistry.com

Neutron scattering is a powerful technique for studying the structure and dynamics of polymers. sci-hub.se Hydrogen and deuterium have very different neutron scattering lengths, which creates a strong contrast between deuterated and non-deuterated polymer chains. By selectively labeling parts of a polymer structure with deuterium, researchers can "highlight" specific components and study their conformation, organization, and movement within the bulk material. For example, by blending deuterated polystyrene (made from this compound) with non-deuterated polystyrene, scientists can investigate the chain dimensions and entanglements in the polymer melt.

The use of deuterated monomers like this compound can help in understanding the intricate details of polymerization reactions. researchgate.net For instance, in studies of self-initiated thermal polymerization of styrene, tracking the deuterium labels can help to distinguish between different proposed mechanisms. researchgate.net By analyzing the distribution of deuterium in the resulting polymer and any byproducts, researchers can gain insights into the initiation, propagation, and termination steps of the polymerization process.

Internal Standards in Analytical Chemistry

One of the most common applications of this compound is as an internal standard for the quantification of styrene and related compounds in various matrices.

In quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a known amount of a compound added to a sample to aid in the quantification of an analyte. An ideal internal standard has chemical and physical properties very similar to the analyte but is isotopically distinct. This compound is an excellent internal standard for styrene because it co-elutes with styrene during chromatography but is easily distinguished by its higher mass in the mass spectrometer. This allows for accurate and precise quantification of styrene, even in complex samples where matrix effects can be significant. However, it is important to note that in some applications, such as the analysis of microplastics by pyrolysis-GC-MS, hydrogen-deuterium exchange during the analysis can potentially affect the reliability of quantification. researchgate.net

Styrene is an important industrial chemical, and its presence in the environment and in biological samples is of interest to regulatory agencies and researchers. wa.gov this compound is used as an internal standard to accurately measure the levels of styrene in air, water, soil, and biological tissues. This enables reliable monitoring of human exposure and environmental contamination.

Physical and Chemical Properties

The physical and chemical properties of this compound are very similar to those of unlabeled styrene, with the primary difference being its molecular weight due to the presence of five deuterium atoms.

| Property | Value |

| Chemical Formula | C₈H₃D₅ |

| Molecular Weight | 109.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~145 °C |

| Density | ~0.96 g/mL at 25 °C |

| Solubility | Insoluble in water, soluble in organic solvents. solubilityofthings.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30209-80-4 | |

| Record name | Benzene-1,2,3,4,5-d5, 6-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30209-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10514648 | |

| Record name | 1-Ethenyl(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5161-29-5 | |

| Record name | 1-Ethenyl(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5161-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for Styrene 2,3,4,5,6 D5

Strategies for Regioselective Deuteration of Styrene (B11656) Derivatives

The synthesis of Styrene-2,3,4,5,6-d5 necessitates precise control over the deuteration of the aromatic ring. Various strategies have been developed to achieve this regioselectivity, primarily falling into two categories: direct deuterium (B1214612) exchange on the styrene scaffold or its precursors, and the synthesis from pre-deuterated starting materials.

Deuterium Exchange Methods for Aromatic Ring Positions

Direct hydrogen-deuterium (H/D) exchange on the aromatic ring of styrene or related compounds is a common approach. These methods often rely on acid- or base-catalyzed reactions to facilitate the replacement of protium (B1232500) with deuterium.

Acid-catalyzed methods, such as the high-temperature dilute acid (HTDA) technique, can be employed for the deuteration of aromatic compounds. cdnsciencepub.com This method involves heating the substrate with a deuterated acid, like DCl in D₂O, at elevated temperatures. While effective for achieving high levels of deuteration, direct application to styrene can be problematic due to polymerization and the formation of oligomers at high temperatures. cdnsciencepub.com

Base-catalyzed H/D exchange offers an alternative route. Under supercritical conditions (e.g., 400 °C and 300 bar), even a weak base like sodium deuteroxide (NaOD) in supercritical D₂O can effectively deuterate unactivated aromatic rings. rsc.org This is attributed to the significant decrease in the pKa of benzene (B151609) under these conditions. rsc.org More conventional base-catalyzed methods can also be used, where the choice of base and solvent system is crucial for achieving high deuterium incorporation while minimizing side reactions. rsc.orgresearchgate.net For instance, potassium carbonate in the presence of 18-crown-6 (B118740) has been used for the deuteration of certain heterocyclic compounds, highlighting the importance of the catalytic system in promoting the exchange. rsc.org

Precursor-Based Synthetic Routes to Ring-Deuterated Styrenes

An alternative and often more controlled approach to synthesizing this compound involves the use of a precursor that is first deuterated on the aromatic ring and then converted to the final styrene molecule.

A well-established route to specifically labeled styrenes proceeds through the H/D exchange of phenylacetic acid (PAA). cdnsciencepub.com PAA can be perdeuterated, including the aromatic ring, using methods like the HTDA technique. The resulting deuterated PAA is then subjected to a two-step conversion: reduction of the carboxylic acid to an alcohol, followed by dehydration to yield the styrene.

The reduction of the deuterated PA-d₇ to 2-phenylethanol-d₇ can be achieved using a reducing agent like lithium aluminum hydride (LAH). Subsequent dehydration of the alcohol, for example by heating with solid potassium hydroxide (B78521) (KOH), yields the desired ring-deuterated styrene. cdnsciencepub.com This multi-step approach avoids the issue of styrene polymerization during the deuteration step. cdnsciencepub.com

Table 1: Synthesis of Ring-Deuterated Styrene via Phenylacetic Acid

| Precursor | Reagents and Conditions | Product | Deuterium Incorporation | Yield | Reference |

| Phenylacetic acid | 1. 0.26 M DCl/D₂O, 250°C 2. LiAlH₄ 3. KOH, heat | Styrene-2,3,4,5,6-d₅ | 4.75 excess D atoms/molecule | 65% | cdnsciencepub.com |

Note: The reported deuterium incorporation includes all deuterated positions in the molecule, with the primary focus on the aromatic ring for the purpose of this article.

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, can be utilized to generate monomers from polymers or other precursors. In the context of producing deuterated styrenes, this would involve the pyrolysis of a polymer or a suitable small molecule precursor that already contains the deuterium labels in the desired positions.

For instance, the pyrolysis of deuterated polystyrene (PS-d₅) can yield the corresponding deuterated styrene monomer. moph.go.th This method is more commonly associated with the analysis of polymers rather than the preparative synthesis of the monomer. However, the principle can be applied. Another example involves the preparation of side-chain deuterated styrenes by the pyrolysis of deuterated acetate (B1210297) esters. researchgate.net While this specific example does not produce ring-deuterated styrene, it demonstrates the feasibility of using pyrolysis of a suitable precursor to generate a specifically deuterated styrene. The synthesis of Styrene-2,3,4,5,6-d₅ via this route would require a precursor such as 1-(phenyl-d₅)ethyl acetate, which upon pyrolysis would eliminate acetic acid to yield the desired product.

Table 2: Pyrolysis for the Generation of Deuterated Styrene

| Precursor | Pyrolysis Conditions | Product | Reference |

| 1-Deuterio-1-phenylethyl acetate | Not specified | α-Deuteriostyrene | researchgate.net |

| 1,1-Dideuterio-2-phenylethyl acetate | Not specified | β,β-Dideuteriostyrene | researchgate.net |

| Polystyrene-d₅ | High temperature | Styrene-d₅ | moph.go.th |

Reduction of Phenylacetic Acid Derivatives

Comparison of Synthetic Yields and Deuterium Incorporation Efficiency

Direct exchange methods on styrene can be more atom-economical but are often hampered by side reactions like polymerization, which can significantly reduce the yield of the desired monomer. cdnsciencepub.com The efficiency of deuterium incorporation in direct exchange methods is highly dependent on the reaction conditions, including the catalyst, temperature, and deuterium source.

Catalytic methods, discussed in the following section, aim to provide high selectivity and efficiency under milder conditions, potentially offering a balance between high deuterium incorporation and good chemical yields.

Catalytic Approaches to Deuteration for Site-Specific Labeling

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective incorporation of deuterium into organic molecules. snnu.edu.cn Various metals, including iridium, palladium, and rhodium, have been shown to effectively catalyze the H/D exchange at specific C(sp²)–H bonds on aromatic rings. snnu.edu.cnacs.org

For the synthesis of Styrene-2,3,4,5,6-d₅, catalytic methods that direct deuteration to the phenyl ring are of primary interest. This is often achieved through the use of a directing group on the substrate that coordinates to the metal center and brings the catalyst into proximity with the target C-H bonds. While styrene itself lacks a strong directing group, precursors to styrene that contain such functionalities can be used. For example, phenylacetic acid derivatives can be subjected to palladium-catalyzed ortho-selective C–H deuteration. snnu.edu.cn By extension, with appropriate catalytic systems, it is conceivable to achieve deuteration at all positions of the phenyl ring.

Iridium-based catalysts, such as Crabtree's catalyst, are particularly versatile for H/D exchange reactions and have been used for the ortho-deuteration of various aromatic compounds. snnu.edu.cnacs.org The development of new ligands for these catalysts continues to improve their selectivity and efficiency for the deuteration of a wide range of substrates, including those with functional groups that might be sensitive to other methods. acs.org

The efficiency of these catalytic methods is influenced by factors such as the choice of catalyst, ligand, solvent, and deuterium source (e.g., D₂, D₂O, or deuterated solvents). snnu.edu.cn While these methods show great promise for the selective synthesis of deuterated compounds, the direct application to produce Styrene-2,3,4,5,6-d₅ in high yield and with complete deuterium incorporation remains an area of active research.

Base-Catalyzed Deuteration in Specific Solvents

Base-catalyzed deuteration represents an effective method for the selective incorporation of deuterium into styrene derivatives. acs.orgnih.gov Research has demonstrated that using a catalytic amount of a strong base, such as potassium tert-butoxide (KOtBu), in the presence of a deuterium source like deuterated methanol (B129727) (MeOH-d4) or heavy water (D2O) and a suitable solvent like DMSO-d6, can facilitate this process. acs.orgnih.govrsc.org

One notable protocol involves the use of catalytic KOtBu with methanol in DMSO-d6, which promotes the deuteration at the α-position of the vinyl group in styrene derivatives. rsc.org The key to this transformation is the transient deutero-alkoxylation of the double bond, which allows for the selective incorporation of deuterium. rsc.orgresearchgate.net The concentration of methanol is a critical parameter that influences the reaction's yield and selectivity, helping to avoid side reactions like polymerization. acs.orgnih.govrsc.org This method is applicable to a wide range of styrene derivatives, including those with ester groups, bromides, and even heterocyclic rings, without significant metalation of the aromatic ring or polymerization of the alkene. rsc.org

Metal-Catalyzed Deuteration for Styrene Derivatives

Transition metal catalysis offers another powerful avenue for the deuteration of styrene and its derivatives. acs.orgrsc.org Various metals, including rhodium, iron, and copper, have been employed to catalyze the hydrogen-deuterium (H/D) exchange at different positions of the styrene molecule. acs.orgrsc.orgrsc.org

For instance, an iron-catalyzed system has been developed for the efficient deuteration of all alkene positions in styrene derivatives. rsc.org This method utilizes an iron(II) pre-catalyst, a base, and a deuterium source like deuterated methanol (CD3OD) under blue-light irradiation. rsc.org A notable aspect of this system is the good chemoselectivity, with no deuterium incorporation observed at the arene C(sp2)–H bonds. rsc.org

Copper-catalyzed methods have also been developed, particularly for the synthesis of bis-deuterated β-borylated α,β-styrene derivatives using D2O as the deuterium source. rsc.org Furthermore, rhodium-catalyzed methods have been reported for the selective preparation of β,β-dideuterated styrenes. acs.org These metal-catalyzed approaches have expanded the toolkit for preparing specifically labeled styrene derivatives, although challenges such as competing arene C-H activation and achieving vinyl positional selectivity remain. acs.org

Isotopic Purity Assessment in Synthesized this compound

Ensuring the high isotopic purity of synthesized this compound is paramount for its applications. Various analytical techniques are employed to determine the degree and location of deuterium incorporation.

Mass spectrometry is a primary tool for assessing isotopic purity. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), allows for the differentiation and relative quantification of H/D isotopolog ions (D0-Dn). nih.gov This technique provides a rapid and highly sensitive method for determining isotopic purity with very low sample consumption. nih.gov For this compound, mass spectral analysis would confirm the presence of the desired M+5 peak, corresponding to the five deuterium atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. ¹H NMR can be used to observe the disappearance of signals corresponding to the aromatic protons that have been replaced by deuterium. Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei, providing information about their specific locations within the molecule. cdnsciencepub.com

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is also a standard method for analyzing the purity of styrene and its deuterated analogs. iteh.ainih.gov This technique separates the deuterated styrene from any non-deuterated or partially deuterated species, as well as other impurities, before mass analysis confirms the isotopic distribution. iteh.ainih.gov Commercial suppliers of this compound typically provide a certificate of analysis specifying an isotopic purity of ≥98 atom % D.

Interactive Data Table: Properties of Styrene Isotopologues

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Isotopic Purity (atom % D) |

|---|---|---|---|---|

| Styrene | 100-42-5 | C₈H₈ | 104.15 | N/A |

| This compound | 5161-29-5 | C₆D₅CH=CH₂ | 109.18 | ≥98 |

| Styrene-d8 | 19361-62-7 | C₆D₅CD=CD₂ | 112.19 | ≥98 sigmaaldrich.comisotope.com |

Advanced Spectroscopic Characterization and Applications for Styrene 2,3,4,5,6 D5

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Styrene (B11656)

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The use of deuterated styrene variants offers distinct advantages in various NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental method for real-time monitoring of polymerization reactions. cmu.edu By tracking the disappearance of monomer signals and the appearance of polymer signals, the kinetics of the reaction can be accurately determined. In the context of styrene polymerization, the vinyl protons of the monomer give distinct signals that can be integrated and compared to the signals from the aromatic protons of the resulting polymer to calculate conversion over time. rsc.org

For instance, in the free-radical copolymerization of styrene and ethyl acrylate, ¹H NMR in a deuterated solvent like benzene-d6 (B120219) allows for the simultaneous monitoring of both monomer consumptions. researchgate.net This provides valuable data on copolymer composition as a function of conversion. researchgate.net The use of deuterated styrene, such as Styrene-2,3,4,5,6-d5, is particularly advantageous in studies where specific proton signals need to be isolated or to simplify complex spectra, thereby facilitating more precise kinetic analysis. cmu.edu

A typical ¹H NMR spectrum of styrene shows signals for the vinyl protons at approximately 5.18 ppm and 5.70 ppm, while the aromatic protons of the polymer appear in the 6.75–7.15 ppm range. rsc.org The degree of polymerization can also be estimated from the ¹H-NMR spectrum by comparing the integrals of the end-groups to those of the repeating monomer units.

Table 1: Representative ¹H NMR Chemical Shifts for Styrene Polymerization

| Protons | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) |

|---|---|---|

| Vinyl | ~5.2, ~5.7, ~6.7 | Disappears upon polymerization |

| Aromatic | ~7.2-7.4 | ~6.3-7.2 |

Note: Exact chemical shifts can vary based on the solvent and specific polymer microstructure.

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique that directly probes the deuterium nuclei. wikipedia.org Given that the natural abundance of deuterium is very low (0.016%), ²H NMR studies typically require isotopically enriched compounds like this compound. wikipedia.org This technique is highly effective for confirming the success of deuteration and determining the isotopic distribution within a molecule. wikipedia.orgmdpi.com A strong peak in the ²H NMR spectrum, coupled with the absence of corresponding signals in the ¹H NMR spectrum, verifies the site-specific replacement of hydrogen with deuterium. wikipedia.org

In the solid state, ²H NMR is particularly informative for studying the orientation and dynamics of polymer chains. The quadrupolar splitting observed in the ²H NMR spectrum is dependent on the angle between the C-D bond and the external magnetic field. wikipedia.org This allows for the characterization of molecular orientation distributions in partially ordered deuterated polymers. wikipedia.org Changes in the spectral lineshape can provide detailed insights into molecular motions, such as those occurring during phase transitions in polymer systems. wikipedia.org

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. In the study of polymerization, ¹³C NMR is instrumental in elucidating reaction mechanisms and characterizing the microstructure of the resulting polymer. sid.ir For instance, the analysis of the para-carbon of the benzene (B151609) ring in polystyrene by ¹³C NMR can reveal the tacticity of the polymer, that is, the stereochemical arrangement of the phenyl groups along the polymer chain. sid.ir

The use of deuterated styrene can simplify ¹³C NMR spectra by removing C-H couplings, leading to sharper signals for the deuterated carbons. This is particularly useful in mechanistic studies where subtle changes in the electronic environment of the carbon atoms need to be detected. For example, in the isospecific polymerization of styrene catalyzed by zirconium complexes, ¹³C{¹H} NMR is used to determine the high isotacticity of the resulting polystyrene. mdpi.com The distinct chemical shifts of the methine and methylene (B1212753) carbons in the polymer backbone, as well as the quaternary, para, ortho, and meta carbons of the phenyl ring, provide a comprehensive picture of the polymer's microstructure. sid.ir

Table 2: Typical ¹³C NMR Chemical Shifts for Polystyrene

| Carbon | Chemical Shift (ppm) |

|---|---|

| Methylene (backbone) | ~41.4-46.6 |

| Methine (backbone) | ~40.1-40.3 |

| Quaternary (ring) | ~145.2-146.5 |

| Para (ring) | ~124.7-126.3 |

| Ortho (ring) | ~127.3-129.3 |

Note: Ranges reflect different tacticities and solvent effects.

²H NMR (Deuterium NMR) for Isotopic Distribution and Structural Analysis

Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical bonds and symmetry of molecules. It is particularly sensitive to non-polar bonds, making it an excellent tool for studying the vinyl group in styrene and the carbon-carbon bonds in the polymer backbone.

Resonance Raman spectroscopy is a powerful variant of Raman spectroscopy where the incident laser wavelength is chosen to coincide with an electronic absorption band of the molecule. This results in a significant enhancement of the Raman signals of the chromophore. This technique has been employed to investigate the interaction of styrene and its deuterated analogues with surfaces, such as sulphated titanium oxide (TiO₂). nih.govresearchgate.net

When this compound is adsorbed on sulphated TiO₂, a yellow-orange color develops, indicating a charge-transfer interaction. nih.govresearchgate.net Resonance Raman studies reveal a substantial enhancement of the ring stretching modes, while the vinyl C=C stretching mode is not observed to be enhanced. researchgate.net This suggests that the charge-transfer process involves a transition from the π-electrons of the phenyl ring to the orbitals of the titanium, rather than involving the vinyl group directly. nih.govresearchgate.net The use of deuterated styrene helps in the assignment of vibrational modes, as the C-D vibrations are shifted to lower frequencies compared to C-H vibrations, allowing for clearer interpretation of the spectra. researchgate.net

Table 3: Key Raman Bands for Styrene-d5 on TiO₂

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Ring Stretching | Enhanced |

Source: Adapted from resonance Raman studies of deuterated styrene on TiO₂. researchgate.net

Raman spectroscopy is highly effective for monitoring the transition from monomer to polymer in real-time. researchgate.net The most prominent change in the Raman spectrum during the polymerization of styrene is the disappearance of the strong band at approximately 1630 cm⁻¹, which is assigned to the C=C stretching vibration of the vinyl group. researchgate.net This band is absent in the spectrum of the resulting polystyrene. researchgate.net

By monitoring the intensity of this vinyl peak relative to a stable internal reference peak, such as the ring breathing mode at around 1000 cm⁻¹, the monomer conversion can be quantified throughout the polymerization process. researchgate.netresearchgate.net The use of this compound can be advantageous in these studies, especially in complex systems. For example, in resins containing both styrene and methacrylate (B99206), the C=C stretching bands can overlap. rsc.org The deuteration of the styrene shifts its alkene stretching band to a lower wavenumber, allowing for the distinct observation of the methacrylate stretching band and enabling the individual monitoring of each monomer's conversion. rsc.org This highlights the utility of isotopic labeling in resolving spectral congestion and gaining deeper insights into polymerization kinetics and mechanisms.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Styrene |

| Polystyrene |

| Ethyl acrylate |

| Benzene-d6 |

| Titanium oxide |

| Zirconium |

Resonance Raman Studies of Deuterated Styrene Adsorption

Mass Spectrometry (MS) for Deuterium Incorporation and Purity Analysisoup.comnist.govresearchgate.net

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of isotopically labeled compounds like this compound. It provides crucial information regarding the degree of deuterium incorporation, isotopic purity, and the structural integrity of the molecule. researchgate.net The study of mass spectra from deuterium-substituted hydrocarbons offers valuable insights into ionization mechanisms, as the distribution of deuterium atoms in fragment ions reveals these processes. nist.gov

Detection and Quantification of Deuterated Speciesoup.comresearchgate.net

The precise mass difference between hydrogen (¹H) and deuterium (²H or D) allows for the clear differentiation of deuterated and non-deuterated species by mass spectrometry. For this compound, the molecular ion peak will appear at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, styrene (C₈H₈). This mass shift is a direct indicator of the number of deuterium atoms incorporated into the molecule.

High-resolution mass spectrometry (HRMS) is particularly powerful for this application, as it can resolve and accurately measure the masses of different isotopologues (molecules that differ only in their isotopic composition). researchgate.net This allows for the determination of the isotopic distribution and the calculation of the average deuterium incorporation. For instance, in a sample of this compound, HRMS can quantify the relative abundance of species containing four, five, or even six deuterium atoms, providing a detailed assessment of the isotopic purity. cdnsciencepub.com

The quantification of deuterated species is essential for a variety of applications, including metabolic studies where deuterated compounds are used as tracers. nih.govacs.org By analyzing the mass spectra of metabolites, researchers can track the metabolic fate of the deuterated styrene. nih.gov Furthermore, deuterated compounds serve as ideal internal standards in quantitative mass spectrometry due to their similar chemical behavior to the analyte but distinct mass. acs.org

| Compound | Molecular Formula | Exact Mass (Da) | Nominal Mass (Da) |

|---|---|---|---|

| Styrene | C₈H₈ | 104.0626 | 104 |

| Styrene-d1 | C₈H₇D | 105.0689 | 105 |

| Styrene-d5 | C₈H₃D₅ | 109.0939 | 109 |

| Styrene-d8 | C₈D₈ | 112.1127 | 112 |

This table presents the theoretical exact and nominal masses for styrene and some of its deuterated forms, illustrating the mass shifts observed in mass spectrometry.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Labeled Polymersd-nb.info

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used for the characterization of polymers. d-nb.info It involves the thermal decomposition of the polymer in an inert atmosphere (pyrolysis), followed by the separation of the resulting fragments by gas chromatography and their identification by mass spectrometry. d-nb.info This method is particularly valuable for analyzing the composition of complex polymeric materials. researchgate.net

In the context of this compound, Py-GC-MS is instrumental in studying polymers that have been synthesized using this deuterated monomer. When a polymer containing this compound units is pyrolyzed, it breaks down into a series of characteristic fragments, including the deuterated styrene monomer and its dimers and trimers. pragolab.cz The mass spectra of these fragments will show the characteristic isotopic signature of deuterium, allowing for their unambiguous identification.

This technique is widely used in environmental science for the detection and quantification of microplastics. unipi.it Deuterated polystyrene, synthesized from deuterated styrene, can be used as an internal standard to improve the accuracy and reliability of quantitative Py-GC-MS methods for analyzing polystyrene microplastics in complex environmental matrices. unipi.itnih.govmdpi.com The use of a deuterated internal standard helps to correct for variations in sample recovery and instrumental response. mdpi.com

| Pyrolysis Product | Retention Time (min) | Key Mass Fragments (m/z) for Non-Deuterated Polystyrene | Key Mass Fragments (m/z) for Polystyrene-d5 |

|---|---|---|---|

| Styrene | 10.20 | 104, 78 | 109, 83 |

| Styrene Dimer | - | 208, 104 | 218, 109 |

| Styrene Trimer | - | 312, 104 | 327, 109 |

This table shows the primary pyrolysis products of polystyrene and the expected key mass fragments for both the standard and the d5-labeled polymer. Retention time is an example and can vary with analytical conditions. researchgate.netpragolab.cz

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Elucidationresearchgate.netscholarsresearchlibrary.com

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique that provides information about the chemical bonding and molecular structure of a compound. scholarsresearchlibrary.com It works by measuring the absorption of infrared radiation by the sample, which causes the molecules to vibrate at specific frequencies corresponding to their functional groups. chemrxiv.org

For this compound, the FTIR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups in the molecule. The substitution of hydrogen with deuterium on the aromatic ring leads to shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds. These shifts are a direct consequence of the heavier mass of deuterium and provide definitive evidence of deuteration.

The FTIR spectrum of styrene typically shows a sharp peak around 1630 cm⁻¹ corresponding to the C=C stretching vibration of the vinyl group. researchgate.net This peak is expected to be present in the spectrum of this compound as the vinyl group is not deuterated. However, the bands associated with the aromatic C-H stretching and bending vibrations will be shifted to lower wavenumbers in the deuterated analogue.

| Vibrational Mode | Styrene (cm⁻¹) | This compound (Expected, cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | - | Present |

| Aromatic C-D Stretch | - | ~2250 | Present |

| Vinyl C=C Stretch | ~1630 | ~1630 | Unaffected |

| Aromatic Ring C=C Stretch | 1600-1450 | Slightly Shifted | Present |

| Out-of-plane C-H Bending | 990, 910 | - | Present |

| Out-of-plane C-D Bending | - | Shifted to lower frequency | Present |

This table outlines the characteristic FTIR absorption bands for styrene and the anticipated shifts for this compound due to the presence of deuterium on the aromatic ring. The exact positions can vary based on the sample state and measurement conditions. researchgate.netscholarsresearchlibrary.com

Polymerization Research and Deuterated Polystyrene Studies with Styrene 2,3,4,5,6 D5

Synthesis of Deuterated Polystyrene (d-PS) from Styrene-2,3,4,5,6-d5

The synthesis of polystyrene with a deuterated phenyl ring (d-PS) can be achieved through several controlled polymerization methods, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and polydispersity.

Living anionic polymerization is a premier method for synthesizing well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. nih.gov This technique is characterized by the absence of chain termination and transfer reactions, allowing polymer chains to grow until the monomer is consumed and remain active for further reactions, such as the addition of another monomer to form block copolymers. nih.govsemanticscholar.org

The synthesis of deuterated polystyrene (specifically d5-PS, where the five hydrogens on the phenyl ring are replaced by deuterium) is readily achieved through the living anionic polymerization of high-purity this compound monomer. polymersource.ca The process is typically initiated by organolithium compounds, like sec-butyllithium, in non-polar solvents such as cyclohexane. researchgate.netcmu.edu The living nature of the carbanionic chain ends allows for the precise construction of d-PS homopolymers. polymersource.ca For instance, d5-PS with a molecular weight (Mn) of 120,000 g/mol and a PDI of 1.45 has been successfully synthesized using this method. polymersource.ca

Table 1: Example of Deuterated Polystyrene (d5-PS) Synthesized via Living Anionic Polymerization

| Sample ID | Mn (g/mol) | PDI |

|---|---|---|

| P40553-d5PS | 120,000 | 1.45 |

Data sourced from Polymer Source, Inc. polymersource.ca

Reverse Iodine Transfer Polymerization (RITP) is a controlled radical polymerization technique that offers a straightforward route to producing polymers with controlled molecular weights and structures. acs.org It has been successfully employed for the first time to synthesize deuterated polystyrene (d-PS) and, notably, hydrogenous polystyrene-block-deuterated polystyrene (hPS-b-dPS) block copolymers. researchgate.netrsc.org

In a typical RITP process for creating block copolymers, a hydrogenous polystyrene (h-PS) chain is first synthesized and then used as a macro-initiator for the polymerization of the deuterated styrene (B11656) monomer. researchgate.net The polymerization is conventionally initiated by a radical source like AIBN in the presence of iodine. The resulting block copolymers can be analyzed using techniques like Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) to confirm their structure and composition. researchgate.netrsc.org

Table 2: Homopolymerization of Hydrogenous (h-PS) and Deuterated (d-PS) Styrene via RITP

| Run | Monomer | Monomer/I2/AIBN Ratio | Mn, theoretical (g/mol) | Mn, SEC (g/mol) | PDI |

|---|---|---|---|---|---|

| 1 | h-Styrene | 100/1/0.2 | 5400 | 5000 | 1.47 |

| 2 | d-Styrene | 100/1/0.2 | 5600 | 5200 | 1.45 |

Data adapted from findings on RITP of styrene. researchgate.netresearchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization method capable of producing polymers with complex architectures, including star polymers. sigmaaldrich.commdpi.com This technique has been utilized to synthesize deuterated star polymers. researchgate.net The RAFT process involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). sigmaaldrich.com

For creating star polymers, an "arm-first" strategy is often employed. In this approach, linear polymer "arms" (in this case, deuterated polystyrene) are first synthesized using a RAFT agent. These living arms are then reacted with a cross-linking agent (a divinyl monomer) to form the core of the star polymer. mdpi.com The choice of RAFT agent is crucial and depends on the monomer being polymerized. sigmaaldrich.com For styrenic monomers, trithiocarbonates and aromatic dithioesters are effective RAFT agents. sigmaaldrich.com This methodology allows for the synthesis of well-defined deuterated star polymers, which are valuable in various material science applications.

An alternative to polymerizing deuterated monomers is to introduce deuterium (B1214612) into a pre-existing polymer through post-polymerization modification, also known as a polymer-analogous reaction. sci-hub.se One such method is the hydrogen/deuterium (H/D) exchange reaction.

This technique has been used to prepare deuterated polystyrene by reacting a hydrogenated polystyrene sample with an excess of a deuterium source, such as deuterated benzene (B151609) (C6D6), in the presence of an organometallic catalyst like ethylaluminium dichloride. dtic.mil This process facilitates the exchange of aromatic hydrogens on the polystyrene's phenyl rings with deuterium atoms. dtic.mil Research has shown that high levels of deuteration, such as 93.8% of aromatic hydrogens, can be achieved through this method. dtic.mil While effective, this approach can sometimes be limited by harsh reaction conditions and challenges in controlling the precise position of substitution. sci-hub.se

RAFT Polymerization for Deuterated Star Polymers

Mechanistic Insights into Polymerization Processes using Deuterated Styrene

The substitution of hydrogen with deuterium creates a kinetic isotope effect (KIE), where the difference in mass between H and D atoms leads to different reaction rates. Studying the polymerization of deuterated styrenes, such as this compound, provides valuable mechanistic information about the initiation and propagation steps of polymerization.

In the self-initiated thermal polymerization of styrene, a key step is believed to involve the transfer of a hydrogen atom to form the monoradicals that initiate the polymer chains. sandiego.educdnsciencepub.com By replacing specific hydrogen atoms with deuterium, researchers can probe the mechanism of this initiation step.

Studies on the thermal polymerization of styrenes deuterated at the phenyl ring have yielded significant insights. When the ortho-hydrogens (positions 2 and 6) of styrene are replaced with deuterium, a normal KIE is observed, suggesting that the transfer of an ortho-hydrogen is part of the rate-determining initiation step. sandiego.edu Specifically, the rate of thermal polymerization for 2,6-dideuteriostyrene is significantly decreased. cdnsciencepub.com

Table 3: Kinetic Deuterium Isotope Effects on Styrene Polymerization at 70°C

| Deuterated Styrene | Isotope Effect on Thermal Polymerization (RpH/RpD) | Isotope Effect on Initiated Polymerization (kp2/kt)H / (kp2/kt)D | Isotope Effect on Initiation Step (kiH/kiD) |

|---|---|---|---|

| 2,6-dideuteriostyrene | 1.29 | 0.96 | 1.80 |

| α-deuteriostyrene | 1.00 | 0.86 | 1.31 |

| β,β-dideuteriostyrene | 0.78 | 0.81 | 0.92 |

Data sourced from K.F. O'Driscoll & S. Evani (1969). cdnsciencepub.com

These studies demonstrate that deuterating the phenyl ring of styrene, as in this compound, has a measurable impact on polymerization kinetics, providing a powerful tool for elucidating the fundamental mechanisms of both thermal and initiated polymerization processes. cdnsciencepub.comcdnsciencepub.com

Anionic Styrene Polymerization and Alcohol Concentration Effects

Anionic polymerization is a living polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.org The termination of living anionic polymerization is a crucial step to obtain a stable polymer. While various terminating agents can be used, alcohols are common protonating agents. google.com However, the presence of alcohol can have significant effects on the polymerization process.

Residual alcohol in the polymerization reactor can deactivate the initiator or the living polymer chains in subsequent batches, leading to poor control over molecular weight and the formation of undesirable byproducts. google.com The reaction between a living polystyryl anion and an alcohol results in a terminated polymer chain and a metal alkoxide. google.com

The concentration of alcohol is a critical parameter. A sufficient concentration is required to ensure rapid and complete termination of the living polymer chains. If the alcohol concentration is too low, the termination may be incomplete, leading to the presence of high-molecular-weight polymer with a broad molecular weight distribution. google.com Conversely, an excess of alcohol can lead to side reactions. Studies on the base-catalyzed deuteration of styrenes have shown that a critical concentration of alcohol is necessary to favor the desired reaction over competing side reactions like anionic polymerization. dicp.ac.cnsci-hub.se In the context of terminating an anionic polymerization, using a deuterated alcohol or even deuterium gas can be employed to introduce a deuterium atom at the chain end, which can be useful for analytical purposes. google.comgoogleapis.com

Characterization of Deuterated Polystyrene Microstructure

The synthesis of polystyrene from this compound results in a polymer with a deuterated phenyl ring on each repeating unit. The characterization of this deuterated polystyrene (dPS) is essential to understand its properties and suitability for various applications.

Molecular Weight and Polydispersity Analysis

The molecular weight and polydispersity index (PDI) of deuterated polystyrene are typically determined using size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC). polymersource.capolymersource.ca This technique separates polymer molecules based on their hydrodynamic volume in solution. The results are often calibrated using well-characterized polystyrene standards.

Living anionic polymerization of high-purity this compound monomer can produce dPS with a very narrow molecular weight distribution, with PDI values close to 1.0. polymersource.ca This indicates a high degree of control over the polymerization process, where all polymer chains grow at a similar rate.

Table 2: Example of Molecular Weight and Polydispersity Data for Polystyrene-d5 polymersource.ca

| Sample ID | Mn ( g/mol ) x 10³ | PDI (Mw/Mn) |

| P40555-d5PS | 18.5 | 1.05 |

This table provides a representative example of the molecular weight (Mn) and polydispersity index (PDI) for a polystyrene-d5 sample synthesized via living anionic polymerization, demonstrating the ability to produce well-defined polymers.

Block Copolymer Formation and Analysis

This compound is frequently used in the synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The deuterated polystyrene block serves as a label that can be distinguished from the other, non-deuterated (protonated) blocks using techniques like small-angle neutron scattering (SANS).

A common example is the synthesis of polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA), where either the PS or PMMA block is deuterated. polymersource.careading.ac.uk These block copolymers can be prepared by sequential living anionic polymerization, where one monomer is polymerized to completion, followed by the addition of the second monomer. polymersource.ca The successful formation of the block copolymer can be confirmed by SEC, which will show an increase in molecular weight from the first block to the final block copolymer, while maintaining a low PDI. polymersource.ca

Table 3: Characterization of a Deuterated Polystyrene-block-Poly(methyl methacrylate) Copolymer polymersource.ca

| Block | Mn ( g/mol ) | PDI (Mw/Mn) |

| Deuterated Polystyrene (dPS) | 130,000 | 1.09 |

| dPS-b-PMMA | 258,000 | 1.15 |

This table shows the molecular weight and PDI for the initial deuterated polystyrene block and the final block copolymer after the addition of the poly(methyl methacrylate) block. The increase in Mn and the low PDI are indicative of a successful block copolymerization.

Applications of Deuterated Polystyrene in Advanced Materials Research

The unique properties of deuterated polystyrene, particularly its neutron scattering characteristics, make it a valuable material for a wide range of research applications, especially in the field of soft matter physics and materials science.

Neutron Scattering Experiments for Contrast Enhancement

Small-angle neutron scattering (SANS) is a powerful technique for studying the structure of materials on the nanometer scale. sci-hub.seacs.org The technique relies on the difference in the neutron scattering length density (SLD) between different components in a system, which creates "contrast." Hydrogen and its isotope deuterium have significantly different neutron scattering lengths, one being negative and the other positive. This large difference allows for a dramatic change in the SLD of a polymer upon deuteration. sci-hub.seresearchgate.net

By selectively deuterating one block of a copolymer or one component of a polymer blend, researchers can use SANS to "highlight" specific parts of the structure. osti.govnist.gov For example, in a blend of deuterated polystyrene (dPS) and a protonated polymer, the scattering signal will be dominated by the correlations between the dPS chains. acs.orgnih.gov

A key technique is contrast matching, where the SLD of the solvent or one of the polymer components is adjusted to match that of another component. acs.orgnih.govaip.org For instance, in a core-shell micelle formed from a deuterated polystyrene block copolymer, the solvent can be a mixture of deuterated and protonated solvents, adjusted so that its SLD matches either the core or the shell. acs.orgnih.gov This makes the matched component effectively "invisible" to the neutrons, allowing for the isolated study of the other component's structure. acs.org This approach has been used to determine the segment density profiles and conformations of polymer chains within complex nanostructures. acs.orgnih.gov

Ultracold Neutron Bottles and Neutron EDM Experiments

Deuterated polystyrene (dPS), synthesized from monomers like this compound, plays a critical role in fundamental physics research, specifically in experiments involving ultracold neutrons (UCNs). mdpi.com UCNs are neutrons with very low kinetic energy, which allows them to be confined in material "bottles" for extended periods, enabling precise measurements of their properties. mdpi.com

One of the most significant experiments is the search for the neutron electric dipole moment (nEDM). A non-zero nEDM would violate time-reversal symmetry and could help explain the matter-antimatter asymmetry in the universe. These experiments require measurement cells that can store UCNs efficiently and withstand high electric fields. mdpi.com

Recent research has focused on using dPS films as a coating for these UCN storage bottles. mdpi.com The synthesis and application of these films have been systematically studied to optimize their performance. mdpi.com Deuterated materials are chosen because of their low neutron absorption cross-section, which increases the storage time of UCNs within the bottle.

Table 3: Research Findings on dPS Films for UCN Applications

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| UCN Storage Time | ~700 ± 200 seconds | Demonstrates efficient confinement of UCNs. | mdpi.com |

| Fermi Potential | ~165 neV | Characterizes the interaction potential of the material with neutrons. | mdpi.com |

| High Electric Field Stability | Sufficiently stable | Crucial for withstanding the conditions of nEDM experiments. | mdpi.com |

| ¹⁹⁹Hg Relaxation Rate | Wall lifetime of 20 sec/cm mean free path | Enables the potential development of a mercury volume magnetometer for the experiment. | mdpi.com |

The findings confirm that dPS films are a suitable material for constructing the next generation of UCN bottles for high-precision nEDM experiments. mdpi.com

Cryogenic Superconductivity Research

The study of superconductivity, a phenomenon where materials exhibit zero electrical resistance below a certain critical temperature, inherently relies on cryogenic engineering to achieve and maintain the necessary low temperatures. nih.gov Research in this area involves developing materials for superconducting wires and magnets, such as Nb-Ti and Nb₃Sn, and the complex cooling systems required for their operation, often using liquid helium. openaccessjournals.com

The investigation of isotope effects, such as substituting hydrogen with deuterium, is a known method in superconductivity research to probe the mechanisms of electron-phonon coupling, which is fundamental to conventional BCS theory. For instance, the isotope effect has been studied in various organic superconductors and metal hydrides under high pressure.

While deuterated compounds are utilized in low-temperature physics, the specific application of this compound or its polymer, deuterated polystyrene, in the field of cryogenic superconductivity research is not a prominent area of investigation according to the available scientific literature. The primary use of dPS in cryogenic environments is related to its application in UCN and nEDM experiments, which are conducted at cryogenic temperatures but are distinct from superconductivity research. researchgate.net The focus of materials science in superconductivity is on metallic alloys, ceramic cuprates, and iron-based compounds, rather than polymers like polystyrene.

Applications in Biological and Environmental Systems Research Utilizing Styrene 2,3,4,5,6 D5

Applications in Metabolic Pathway Elucidation and Pharmacokinetics

The use of stable isotopes like deuterium (B1214612) has become an indispensable technique for studying the metabolism of various compounds, including drugs and environmental chemicals. embopress.orgacs.orgresearchgate.netnih.gov Styrene-2,3,4,5,6-d5 is particularly valuable in this regard, offering a non-radioactive method to track the intricate pathways of styrene (B11656) metabolism within living organisms.

Tracing Styrene Metabolism in Vivo using Stable Isotopes

Stable isotope tracing allows researchers to follow the journey of a labeled compound through various metabolic reactions in a living system. embopress.orgresearchgate.netnih.gov By introducing this compound into an organism, scientists can track the incorporation of the deuterium label into downstream metabolites. dicp.ac.cn This provides a dynamic view of metabolic fluxes and pathway activities, which cannot be achieved by simply measuring the static levels of metabolites. escholarship.org This in vivo approach is crucial for understanding how factors within a complex biological environment, such as blood supply and interactions between different cell types, influence metabolism. embopress.org

The primary metabolic route for styrene involves its oxidation by cytochrome P450 enzymes, mainly CYP2E1, to form styrene-7,8-oxide. researchgate.netnih.gov This reactive epoxide is then typically hydrolyzed to styrene glycol by epoxide hydrolase. researchgate.net Using deuterated styrene allows for the precise tracking of these transformations and the quantification of the resulting metabolites.

Identification of Styrene Metabolites and Intermediates

A key application of this compound is in the definitive identification of metabolites. The known mass shift imparted by the deuterium atoms helps in distinguishing true metabolites from background noise in analytical techniques like mass spectrometry. For instance, deuterated analogues of styrene oxide adducts have been used as internal standards to accurately quantify the binding of styrene's reactive metabolite, styrene-7,8-oxide, to amino acids in proteins like globin. researchgate.net

Research has identified several metabolites of styrene, including major products like mandelic acid and minor ones such as 4-vinylphenol, 1-phenylethanol, and 2-phenylethanol. researchgate.netstyrene.org In studies with mice, novel phenolic metabolites of toxicological significance, such as 2-(4-hydroxyphenyl)ethanol (B1682651) and (4-hydroxyphenyl)acetic acid, have also been identified. nih.gov The use of deuterated standards is critical for the accurate quantification of these various metabolic products. researchgate.net

Role of Deuteration in Drug Discovery and Metabolism Studies

The strategic replacement of hydrogen with deuterium in drug molecules, a process known as deuteration, is a valuable tool in drug discovery and development. researchgate.netjuniperpublishers.comwikipedia.orgnih.govmusechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. researchgate.net This effect can slow down the rate of metabolic reactions that involve the cleavage of this bond. researchgate.netjuniperpublishers.com

By selectively deuterating a molecule at a site prone to metabolic breakdown, medicinal chemists can potentially:

Increase the metabolic stability and half-life of a drug. researchgate.netjuniperpublishers.com

Reduce the formation of undesirable or toxic metabolites. juniperpublishers.commusechem.com

Improve the pharmacokinetic profile of a drug, potentially leading to lower or less frequent dosing. nih.gov

Deuterated compounds, including deuterated styrene analogues, serve as essential tools in these studies to probe metabolic pathways and understand how structural modifications can influence a drug's fate in the body. researchgate.netrsc.org For example, deuterated styrene glycol has been used as an internal standard in studies of styrene metabolism. nih.gov

Interactive Table: Potential Benefits of Deuteration in Drug Development

| Benefit | Description | Reference |

| Improved Metabolic Stability | The stronger C-D bond can slow down metabolic processes, increasing the drug's half-life. | researchgate.netjuniperpublishers.com |

| Altered Metabolite Profile | Can lead to "metabolic shunting," favoring certain metabolic pathways over others and potentially reducing toxic metabolite formation. | juniperpublishers.commusechem.com |

| Enhanced Pharmacokinetics | May result in increased systemic exposure (AUC) and higher peak concentrations (Cmax), allowing for modified dosing regimens. | nih.govmusechem.com |

| Increased Efficacy and Safety | By optimizing metabolism and reducing toxic byproducts, the overall therapeutic window of a drug can be improved. | nih.gov |

Stereoselective Metabolism Investigations

Many metabolic enzymes exhibit stereoselectivity, meaning they preferentially act on one stereoisomer (enantiomer or diastereomer) of a chiral molecule over another. Styrene is metabolized to the chiral epoxide, styrene-7,8-oxide, which exists as (R)- and (S)-enantiomers. styrene.org Subsequent enzymatic reactions, such as those catalyzed by epoxide hydrolase and glutathione (B108866) transferase, also show stereoselective preferences for these enantiomers. styrene.org

Isotopic labeling is a powerful technique for studying these stereoselective processes. researcher.life By using enantiomerically pure labeled substrates, researchers can trace the metabolic fate of each stereoisomer independently. Studies in mice have shown that the metabolism of styrene results in a moderate excess of the (S)-styrene-7,8-oxide enantiomer. nih.gov Such investigations are crucial for understanding the potential differences in toxicity and biological activity between the stereoisomers of a compound and its metabolites.

Environmental Tracing and Biodegradation Studies

Styrene can be released into the environment, but significant accumulation is not typically observed, suggesting the existence of natural degradation processes, primarily through microbial activity. frontiersin.org this compound is a valuable tracer for studying the fate of styrene in various environmental systems and for identifying the microorganisms responsible for its biodegradation. researchgate.netrsc.org

Characterization of Styrene-Degrading Microorganisms in Biofilters

Biofilters are used to treat waste gases containing pollutants like styrene. Understanding the microbial communities within these biofilters is key to optimizing their performance. Stable isotope probing (SIP) with deuterated substrates is a powerful method for identifying active microorganisms in these complex environments without the need for cultivation. unirioja.es

In this approach, biofilter material is exposed to deuterated styrene (often [2H8]styrene). nih.govnih.gov The microorganisms that actively consume styrene will incorporate the deuterium into their cellular components, such as their phospholipid fatty acids (PLFAs). nih.govnih.gov By extracting and analyzing the PLFAs using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can identify the deuterated (labeled) fatty acids. nih.govnih.gov

The pattern of labeled fatty acids can then be used as a biomarker to characterize the active styrene-degrading populations. nih.govnih.gov For example, studies have used this method to show differences in the microbial communities of various biofilters. In one experimental biofilter, the labeled fatty acids indicated that organisms with a Pseudomonas-like fatty acid profile were the primary degraders of styrene. nih.govnih.gov In contrast, a full-scale biofilter showed a different pattern of labeled fatty acids, suggesting the presence of a different, unidentified styrene-degrading taxon. nih.govnih.gov

Interactive Table: Labeled Fatty Acids in Styrene-Degrading Biofilters

| Biofilter Type | Highly Labeled Fatty Acids | Implied Degrading Organism | Reference |

| Experimental Biofilter | 16:0 (Palmitic acid), 17:0 cyclo9-10, 18:1 cis11 (Vaccenic acid) | Pseudomonas-like profile | nih.govnih.gov |

| Full-Scale Biofilter | 16:0 (Palmitic acid), 16:1 cis11 (cis-11-Hexadecenoic acid) | Unknown taxon | nih.govnih.gov |

This technique provides direct evidence of which microorganisms are actively involved in the biodegradation process in a specific environment, offering valuable insights for improving bioremediation strategies. unirioja.esnih.govnih.gov

Isotopic Labeling for Fatty Acid Profiling in Microbial Guilds

The use of deuterated styrene, such as [²H₈]styrene, in conjunction with phospholipid fatty acid (PLFA) analysis has proven to be an effective method for characterizing microbial populations responsible for degrading styrene. nih.govnih.gov This stable isotope probing technique allows for the direct identification of specific microorganisms, or "guilds," that actively metabolize the compound within a complex microbial community. nih.gov

In studies involving biofilters for waste gas treatment, deuterated styrene is introduced as a tracer. nih.govnih.gov The styrene-degrading organisms incorporate the deuterium from the labeled styrene into their cellular components, including their phospholipid fatty acids. nih.gov These deuterated fatty acids can then be detected and quantified using gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

Research has demonstrated the successful application of this method with both pure and mixed cultures. When pure cultures of known styrene-degrading bacteria are incubated with [²H₈]styrene, a high percentage of their fatty acids become deuterated, with some studies showing up to 90% of the molecules being labeled after three days. nih.govnih.gov In defined mixed-culture experiments containing both styrene-degrading and non-styrene-degrading organisms, the labeling is highly specific to the degraders, with only minimal cross-labeling observed in the non-degrading strains. nih.govnih.gov

When this technique was applied to material from active biofilters, it revealed distinct patterns of labeled fatty acids, indicating which microbial groups were responsible for the in-situ degradation of styrene. For an experimental biofilter, the most significantly labeled fatty acids included palmitic acid (16:0), 9,10-methylenehexadecanoic acid (17:0 cyclo9-10), and vaccenic acid (18:1 cis11). nih.govnih.gov These lipid markers suggested that organisms with a fatty acid profile similar to Pseudomonas were the primary degraders. nih.gov In contrast, samples from a full-scale biofilter showed the most intensive labeling in palmitic acid and cis-11-hexadecenoic acid (16:1 cis11), pointing to the presence of a different, unidentified styrene-degrading taxon. nih.gov

Table 1: Labeled Fatty Acids in Biofilter Samples after Incubation with [²H₈]styrene This table presents a summary of findings from a study on styrene-degrading microbial populations, showing the percentage of labeling in specific fatty acids.

| Fatty Acid | Labeled Fraction in Experimental Biofilter (%) | Notes |

|---|---|---|

| 17:0 cyclo9-10 | 28 | Most intensely labeled fatty acid. nih.gov |

| 18:1 cis11 (Vaccenic acid) | 15 | Indicative of Pseudomonas-like organisms. nih.gov |

| 16:0 (Palmitic acid) | 10 | Labeled in both experimental and full-scale biofilters. nih.govnih.gov |

| 16:1 cis9 | 9 | Minor amounts of deuterated molecules found. nih.gov |

| 19:0 cyclo11-12 | 9 | Minor amounts of deuterated molecules found. nih.gov |

| 18:1 cis9 | 8 | Minor amounts of deuterated molecules found. nih.gov |

| 16:1 cis11 | 4 | Minor amounts of deuterated molecules found in the experimental biofilter, but was a major labeled fatty acid in a full-scale biofilter. nih.govnih.gov |

Tracing Biodegradation of Hydrocarbons in Water

Deuterated compounds are valuable as tracers in groundwater and surface water studies to monitor the in-situ biodegradation of aromatic hydrocarbons. epa.govconcawe.eu While specific studies focusing solely on this compound for tracing general hydrocarbon biodegradation in water are not widely documented, the principles established with other deuterated aromatic compounds are directly applicable. Ground-water tracer tests using deuterated compounds have been successfully employed to monitor the natural attenuation and biodegradation of contaminants like benzene (B151609), toluene, ethylbenzene, and xylene (BTEX). epa.govarlis.org

The core principle involves introducing a known quantity of the deuterated tracer into the contaminated water body. The tracer, being chemically similar to the non-deuterated pollutant, undergoes the same transport processes (advection, dispersion, and sorption). However, its slight mass difference allows it to be distinguished analytically. By monitoring the concentration of the deuterated compound relative to its non-deuterated counterpart over time and distance, researchers can quantify the extent of biodegradation. A decrease in the concentration of the pollutant not matched by a similar decrease in the conservative (or less-degraded) tracer indicates removal by biological activity. epa.gov This approach helps to differentiate biodegradation from other physical attenuation processes. epa.gov

Microplastics Quantification and Environmental Fate

This compound, typically in its polymerized form as deuterated polystyrene (PS-d5), has become an important tool in the study of microplastic pollution. researchgate.netmdpi.com It is frequently used as an internal standard in analytical methods designed to quantify microplastics in complex environmental samples. researchgate.netthermofisher.com The most prominent of these methods is pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). researchgate.netmdpi.com

Hydrogen-Deuterium Exchange in Environmental Matrices during Pyrolysis

A significant challenge in using poly(styrene-d5) (PS-d5) as an internal standard is the occurrence of hydrogen-deuterium (H-D) exchange during the high-temperature pyrolysis step. researchgate.netmdpi.com This exchange is catalyzed by components of the sample matrix, particularly inorganic materials. researchgate.net When PS-d5 is pyrolyzed, the primary marker compound is styrene-d5. However, the presence of certain matrices can cause deuterium atoms on the styrene-d5 molecule to be replaced by hydrogen atoms from the surrounding environment, leading to the formation of styrene-d4, styrene-d3, and other less-deuterated isotopologues. researchgate.net

This H-D exchange can compromise the accuracy of quantification because it reduces the intensity of the target styrene-d5 signal (m/z 109) and spreads it across other mass fragments. researchgate.net Studies have shown that this effect is particularly pronounced in matrices such as aluminum oxide (Al₂O₃) filters and sea sand. researchgate.net For instance, when pyrolyzed with an aluminum oxide filter, the fraction of the desired styrene-d5 marker dropped to just 33%, with significant portions appearing as styrene-d4 (21%) and styrene-d3 (18%). researchgate.net The effect was even more severe in sea sand, where the styrene-d5 fraction fell to approximately 18%. researchgate.net

Table 2: Hydrogen-Deuterium Exchange in Poly(styrene-d5) during Pyrolysis in Various Matrices Data adapted from a 2021 study in the Journal of Analytical and Applied Pyrolysis, showing the percentage of different styrene isotopologues detected after pyrolysis of PS-d5 in the presence of different environmental matrices. researchgate.net

| Styrene Fragment | m/z | No Matrix (%) | Beach Sand (%) | Rhine Sediment (%) |

|---|---|---|---|---|

| Styrene-d0 | 104 | 0.23 | 2.0 | 8.10 |

| Styrene-d1 | 105 | 1.08 | 4.5 | 12.0 |

| Styrene-d2 | 106 | 3.1 | 10.4 | 17.3 |

| Styrene-d3 | 107 | 15.6 | 20.7 | 21.4 |

| Styrene-d4 | 108 | 17.6 | 26.3 | 20.1 |

| Styrene-d5 | 109 | 60.5 | 34.3 | 17.7 |

Evaluation as Internal Standards in Pyrolysis-GC-MS for Microplastic Analysis

Despite the issue of H-D exchange, deuterated polystyrene (PS-d5 or PS-d8) is widely employed as an internal standard (IS) for the quantification of microplastics, especially for polystyrene (PS), polyethylene (B3416737) (PE), and polypropylene (B1209903) (PP), via Py-GC-MS. researchgate.netmdpi.comnih.gov An IS is crucial for improving the quality and robustness of quantitative data, as it helps to correct for variations in instrument performance, sample matrix effects, and analyte recovery during sample preparation. researchgate.netmdpi.com

When used as an IS, a known amount of PS-d5 is added to a sample before analysis. thermofisher.com The response of the marker compound from the native polymer (e.g., styrene from PS) is then compared to the response of the deuterated marker (styrene-d5 from PS-d5). researchgate.net This ratiometric approach allows for accurate quantification. researchgate.net For example, in the analysis of microplastics in rice, deuterated polystyrene was spiked into the samples before pressurized liquid extraction and subsequent Py-GC/MS analysis. thermofisher.com Similarly, it has been used in the analysis of microplastics in human blood and stormwater samples. acs.orgpragolab.cz

However, due to the H-D exchange phenomenon, researchers have noted the need for matrix-matched calibration or extensive sample clean-up to mitigate quantification errors. researchgate.net This has also led to the exploration of alternative internal standards, such as poly(4-fluorostyrene), which does not suffer from exchange reactions and may offer a wider linear range for calibration. researchgate.net

Computational and Theoretical Chemistry Studies of Styrene 2,3,4,5,6 D5

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the complex reaction mechanisms involving styrene (B11656) and its deuterated isotopologues. DFT calculations provide valuable insights into the energetics and pathways of chemical reactions, which are often difficult to study experimentally. nsf.govacs.org

Energy Barriers and Transition State Analysis

DFT calculations have been instrumental in determining the energy barriers and analyzing the transition states of various reactions involving styrene. nsf.govacs.org For instance, in the self-initiated thermal polymerization of styrene, DFT has been used to explore the competing Mayo and Flory mechanisms. researchgate.netsandiego.edu These calculations have shown that the formation of the Diels-Alder dimer, a key intermediate in the Mayo mechanism, proceeds through a stepwise pathway involving a diradical intermediate. researchgate.netsandiego.edu The energy barriers for the ring closure of this diradical to form either the Diels-Alder adduct or diphenylcyclobutane have been calculated, indicating that the formation of diphenylcyclobutane is kinetically favored with a lower energy barrier. researchgate.net

In the context of catalytic reactions, DFT has been employed to investigate the mechanism of styrene production from ethylene (B1197577) and benzene (B151609). nsf.gov Calculations have identified the lowest energy pathways and determined the activation barriers for key steps such as C-H activation. osti.gov For example, the concerted metalation-deprotonation (CMD) mechanism has been identified as the lowest energy pathway for benzene C-H activation in certain catalytic systems. osti.gov The calculated activation barriers for these steps are often in good agreement with experimental findings. osti.gov